molecular formula C19H27NO3 B261423 ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate

ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate

Cat. No. B261423
M. Wt: 317.4 g/mol
InChI Key: DKADCGQBXOFPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of isoquinoline, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals.

Scientific Research Applications

Ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate exhibits various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the inflammatory response. It has also been shown to reduce the levels of glucose and insulin in the blood, indicating its potential use as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are many future directions for the study of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate. Some of these include:
- Further studies to elucidate its mechanism of action
- Studies to optimize its synthesis method to improve yield and purity
- Studies to investigate its potential use as a neuroprotective agent in neurodegenerative diseases
- Studies to investigate its potential use as an anti-cancer agent
- Studies to investigate its potential use as an anti-diabetic agent
Conclusion
In conclusion, ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been extensively studied, and various modifications have been made to improve its yield and purity. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has potential use as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate involves the condensation of ethyl benzylacetate with cyclohexanone in the presence of sodium ethoxide to form ethyl 2-benzyl-6-oxooctahydro-8a(1H)-isoquinolinecarboxylate. This compound is then reduced using sodium borohydride to produce ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.

properties

Product Name

ethyl 2-benzyl-6-hydroxyoctahydro-8a(1H)-isoquinolinecarboxylate

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 2-benzyl-6-hydroxy-1,3,4,4a,5,6,7,8-octahydroisoquinoline-8a-carboxylate

InChI

InChI=1S/C19H27NO3/c1-2-23-18(22)19-10-8-17(21)12-16(19)9-11-20(14-19)13-15-6-4-3-5-7-15/h3-7,16-17,21H,2,8-14H2,1H3

InChI Key

DKADCGQBXOFPPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCC(CC1CCN(C2)CC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C12CCC(CC1CCN(C2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.